molecular formula C9H5Br2FO2 B13107332 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid

3-(2,6-Dibromo-4-fluorophenyl)acrylic acid

Cat. No.: B13107332
M. Wt: 323.94 g/mol
InChI Key: CPUQMTFMIPPPDB-OWOJBTEDSA-N
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Description

2,6-Dibromo-4-fluorocinnamic acid is an organic compound with the molecular formula C9H5Br2FO2. It is a derivative of cinnamic acid, where the aromatic ring is substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the bromination of 4-fluorocinnamic acid using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction conditions often include solvents like dichloromethane or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for 2,6-Dibromo-4-fluorocinnamic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-fluorocinnamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

2,6-Dibromo-4-fluorocinnamic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-fluorocinnamic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-chlorocinnamic acid
  • 2,6-Dibromo-4-methylcinnamic acid
  • 2,6-Dibromo-4-nitrocinnamic acid

Comparison

2,6-Dibromo-4-fluorocinnamic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(2,6-dibromo-4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-7-3-5(12)4-8(11)6(7)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+

InChI Key

CPUQMTFMIPPPDB-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)/C=C/C(=O)O)Br)F

Canonical SMILES

C1=C(C=C(C(=C1Br)C=CC(=O)O)Br)F

Origin of Product

United States

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